rel-(2S,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride
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Overview
Description
rel-(2S,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2S,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoesters . This method is environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high efficiency and selectivity. The use of engineered bacteria to produce the necessary enzymes for the reduction reactions is a common approach .
Chemical Reactions Analysis
Types of Reactions: rel-(2S,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly valuable in the development of enantiomerically pure pharmaceuticals.
Mechanism of Action
The mechanism of action of rel-(2S,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Ephedrine: A stereoisomer of 2-methylamino-1-phenyl-1-propanol, used as a stimulant and decongestant.
Pseudoephedrine: Another stereoisomer of 2-methylamino-1-phenyl-1-propanol, commonly used in cold medications.
Uniqueness: rel-(2S,3S)-Benzyl3-amino-2-methylpiperidine-1-carboxylatehydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in studies requiring precise molecular interactions .
Properties
Molecular Formula |
C14H21ClN2O2 |
---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12;/h2-4,6-7,11,13H,5,8-10,15H2,1H3;1H/t11-,13-;/m0./s1 |
InChI Key |
XWKHPTFATISMCL-JZKFLRDJSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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